molecular formula C20H32O5 B031392 13,14-Dihydro-15-keto-PGE2 CAS No. 363-23-5

13,14-Dihydro-15-keto-PGE2

Cat. No.: B031392
CAS No.: 363-23-5
M. Wt: 352.5 g/mol
InChI Key: CUJMXIQZWPZMNQ-XYYGWQPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

13,14-Dihydro-15-keto-Prostaglandin E2 has several scientific research applications. In biology and medicine, it is used to study the metabolism of Prostaglandin E2 and its role in various physiological processes. It is also used in research related to inflammation, immune regulation, and pain perception . In industry, it is used as a biomarker for Prostaglandin E2 synthesis and metabolism .

Mechanism of Action

Target of Action

The primary target of 13,14-Dihydro-15-keto-PGE2 is PGE2 receptors (EP2 and EP4) .

Mode of Action

This compound is a metabolite of PGE2, formed via a 15-keto PGE2 intermediate by the action of 15-oxo-PG Δ13 reductase .

Biochemical Pathways

The compound is part of the prostaglandin metabolic pathway . It is formed from PGE2 via a 15-keto PGE2 intermediate by the action of 15-oxo-PG Δ13 reductase . This pathway plays a crucial role in the inflammatory response and other physiological processes.

Pharmacokinetics

The compound is rapidly metabolized in vivo by the prostaglandin 15 dehydrogenase pathway (15 hydroxy PGDH) to the inactive metabolite 13,14 dihydro 15 keto PGE2 . The half-life of PGE2 in the circulatory system is approximately 30 seconds , indicating a relatively short half-life for this compound as well .

Result of Action

It is known that it accumulates to detectable levels during pge2 expression . Its role in physiological processes is likely related to its function as a metabolite of PGE2, a compound involved in various physiological processes including inflammation, pain perception, and regulation of immune responses.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of albumin can accelerate the non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2

Safety and Hazards

The safety data sheet for 13,14-Dihydro-15-keto-PGE2 suggests that it should be stored at -20°C . It is not intended for human or veterinary use .

Future Directions

Research on 13,14-Dihydro-15-keto-PGE2 could focus on its role in various physiological systems and settings including inflammation, immune regulation, generation of fever, pain perception, protection of the gastric mucosa, fertility and parturition, as well as sodium and water retention .

Chemical Reactions Analysis

13,14-Dihydro-15-keto-Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include further oxidized or reduced derivatives of the compound .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJMXIQZWPZMNQ-XYYGWQPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869647
Record name Prostaglandin EM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13,14-Dihydro-15-keto-PGE2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

363-23-5
Record name 13,14-Dihydro-15-keto-PGE2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Keto-13,14-dihydroprostaglandin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin EM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13,14-Dihydro-15-ketoprostaglandin� E2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 13,14-Dihydro-15-keto-PGE2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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